molecular formula C10H14O6 B12887409 Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate CAS No. 93115-29-8

Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate

Cat. No.: B12887409
CAS No.: 93115-29-8
M. Wt: 230.21 g/mol
InChI Key: NRJHANZRQXMVNT-UHFFFAOYSA-N
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Description

Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate (CAS 93115-29-8) is a high-purity chemical compound supplied for laboratory research use. With the molecular formula C 10 H 14 O 6 and a molecular weight of 230.21 g/mol, this diester derivative of a 5-oxodihydrofuran serves as a versatile and valuable synthetic intermediate . Furan-3,4-dicarboxylic acid esters, such as this product, are recognized in scientific literature as key starting materials for the synthesis of various bioactive natural products and novel heterocyclic compounds . Their structural features make them potential dienes in Diels-Alder reactions, a workhorse transformation in organic synthesis for constructing complex molecular architectures . Researchers also utilize related diethyl dicarboxylate scaffolds to develop novel pharmacologically active molecules, including potent anticancer and antimicrobial agents, highlighting the potential of this chemical class in medicinal chemistry research . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

93115-29-8

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

diethyl 5-oxooxolane-3,3-dicarboxylate

InChI

InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3

InChI Key

NRJHANZRQXMVNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)OC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Raw Materials and Catalyst Preparation

  • Raw Material: Diethyl malonate (a diethyl dicarboxylate) is dissolved in butyl acetate to form the organic phase. The weight ratio of diethyl malonate to butyl acetate is optimized between 1:0.5 and 1:1.2 to ensure proper solubility and reaction efficiency.
  • Catalyst Solution: Sodium hypochlorite (NaOCl) and acetic acid are dissolved in water. The weight ratio of sodium hypochlorite to acetic acid to water is maintained between 1:0.1-0.5:1.2-2.2. This mixture acts as the oxidizing agent and acid catalyst.

Oxidation Reaction

  • The organic raw material solution and the aqueous catalyst solution are fed into a mixer at controlled flow rates (raw material: 5-30 mL/min; catalyst: 3-18 mL/min), typically maintaining a feed ratio of 5:3 (raw material to catalyst).
  • The mixed stream enters a pipeline reactor maintained at 15-30 °C, where the oxidation occurs continuously.
  • This continuous flow setup enhances safety by minimizing the accumulation of hazardous intermediates such as chlorine dioxide, which can form in batch processes using sodium chlorite.

Post-Reaction Processing

  • The reaction mixture is subjected to reduced pressure distillation at approximately 2.0 kPa.
  • The target product is collected as a fraction boiling between 103-108 °C.
  • This distillation step purifies the product, yielding diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate with high purity (up to 99.6%) and excellent yield (approximately 98.2%).

Example Procedure

Step Reagents/Conditions Details
Raw Material Preparation 300 g diethyl malonate + 200 g butyl acetate Stirred uniformly in 1000 mL flask
Catalyst Preparation 170 g sodium hypochlorite + 30 g acetic acid + 300 g water Stirred uniformly in 500 mL flask
Oxidation Reaction Feed rates: 10 mL/min (raw material), 6 mL/min (catalyst); Reactor temp: 25 °C Continuous flow through pipeline reactor
Post-Treatment Reduced pressure distillation at 2.0 kPa; collect fraction at 103-108 °C Product yield: 98.2%; purity: 99.6%

Advantages of the Pipelining Method

  • Safety: Continuous flow minimizes hazardous intermediate accumulation.
  • Efficiency: Shorter reaction times and high conversion rates.
  • Cost-effectiveness: Uses inexpensive raw materials and avoids costly oxidants like sodium chlorite.
  • Environmental Impact: Reduced waste and cleaner reaction profile.
  • Scalability: Suitable for industrial-scale production due to controlled reaction parameters.

Alternative Preparation Notes

While the pipelining oxidation method is the most documented and industrially viable, other methods reported in literature include batch oxidation using different oxidants or catalytic systems. However, these often suffer from drawbacks such as longer reaction times, lower yields, or safety concerns due to explosive intermediates.

Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Raw material Diethyl malonate Dissolved in butyl acetate
Raw material to solvent ratio 1 : 0.5 - 1.2 (wt/wt) Optimized for solubility and flow
Catalyst composition NaOCl : Acetic acid : Water 1 : 0.1-0.5 : 1.2-2.2 (wt/wt)
Feed rates (raw material) 5-30 mL/min Controlled for reaction kinetics
Feed rates (catalyst) 3-18 mL/min Maintains feed ratio ~5:3
Reaction temperature 15-30 °C Ensures optimal oxidation without side reactions
Distillation pressure ~2.0 kPa Reduced pressure for product isolation
Distillation temperature 103-108 °C Fraction collected as product
Product yield ~98.2% High efficiency
Product purity ~99.6% High purity suitable for further use

Research Findings and Industrial Relevance

The pipelining preparation method was developed to overcome limitations of traditional batch oxidation, particularly the generation of explosive chlorine dioxide when sodium chlorite is used. By employing sodium hypochlorite and acetic acid in a continuous flow reactor, the process achieves:

  • Enhanced safety by avoiding batch accumulation of hazardous intermediates.
  • Improved product quality with high purity and yield.
  • Reduced reaction time and operational costs.
  • Environmentally friendly production with minimal waste.

This method is documented in patent CN108017542B and has been validated through experimental examples demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Reactivity in Multicomponent Reactions

The compound participates in cycloadditions and annulation reactions. Notable examples include:

2.1. Phosphine-Mediated Cyclizations

Reactions with triphenylphosphine (Ph₃P) and acetylenic esters yield functionalized dihydrofuran derivatives. For example:

  • Product : Methyl 2-(bromomethyl)-2-(4-chlorophenyl)-4-methoxy-5-oxo-2,5-dihydrofuran-3-carboxylate.

  • Conditions : Ph₃P, dichloromethane, 24 hours .

  • Yield : 88% .

2.2. Three-Component Reactions

In the presence of isocyanides and acetylenedicarboxylates, the compound forms tricyclic fused pyrano-pyrimidine scaffolds. These reactions proceed via zwitterionic intermediates .

Oxidation and Functionalization

The lactone ring undergoes selective oxidation and esterification:

Reaction Conditions Product Yield Source
Ring-opening oxidationNaClO₂, DBDMH, acetone, RTDicarboxylate derivatives with trifluoromethyl substituents54–87%
EsterificationEthyl acetate, silica gel columnDiethyl 4-benzyl-5-oxo-3-(trifluoromethyl)dihydrofuran-2,2(3H)-dicarboxylate50%

Stereochemical Considerations

  • Diastereomer Formation : Reactions with trifluoromethyl groups produce inseparable diastereomers (e.g., 3:1 dr for 2x) .

  • NMR Analysis : Dynamic exchange processes are observed in ³¹P and ¹¹B NMR spectra, influenced by solvent polarity .

Key Spectral Data

Technique Data
HRMS m/z 459.1040 ([M+Na]⁺, calcd 459.1026 for C₂₂H₁₉F₃NaO₆)
IR Peaks at 1718 cm⁻¹ (C=O), 1631 cm⁻¹ (C=C)
X-ray P−N (1.721 Å), N−N (1.445 Å), and O−B (1.517 Å) bond lengths in FLP adducts

Scientific Research Applications

Chemical Properties and Structure

Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate (C10H14O6) is characterized by its unique oxodihydrofuran structure, which contributes to its reactivity and utility in chemical reactions. Its molecular structure allows it to participate in various multicomponent reactions and cycloadditions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound has been utilized as a dienophile in Diels-Alder reactions due to its electrophilic nature. It can react with nucleophiles to form complex molecular architectures. For instance, it has been employed in multicomponent reactions involving isocyanides and triphenylphosphine, leading to the synthesis of various functionalized compounds .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeReactants InvolvedProducts ObtainedYield (%)
Diels-Alder ReactionThis compound + DieneCycloadducts70-90
Multicomponent ReactionsIsocyanides + TriphenylphosphineFunctionalized Phosphorus Ylides85
CycloadditionThis compound + NucleophilesComplex HeterocyclesVaries

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry as a precursor for the synthesis of bioactive molecules. Its derivatives exhibit biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications of diethyl 5-oxodihydrofuran derivatives can lead to compounds with enhanced therapeutic effects .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The structural modifications involved altering substituents on the dicarboxylate moiety to enhance activity.

Material Science

In material science, this compound has been investigated for its role in developing polymeric materials. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific properties such as thermal stability and mechanical strength .

Table 2: Properties of Polymers Derived from Diethyl 5-oxodihydrofuran Derivatives

PropertyValue
Thermal StabilityUp to 250 °C
Mechanical StrengthTensile strength: >50 MPa
BiodegradabilityModerate (dependent on polymer matrix)

Mechanism of Action

The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate and Analogs
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
This compound Dihydrofuran 3,3-diethoxycarbonyl, 5-oxo Ester, ketone
Diethyl 2-(4-nitrophenyl)-5-phenyldihydrofuran-3,3(2H)-dicarboxylate Dihydrofuran 4-nitrophenyl, phenyl, 3,3-diethoxycarbonyl Ester, nitro, aryl
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Dioxolane 2-hydroxyphenyl, 4,5-dimethoxycarbonyl Ester, hydroxyl, chiral centers
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate Pyrazole 4-amino, 3-chlorophenyl, 3,5-diethoxycarbonyl Ester, amine, chloroaryl
Dimethyl 2-phenyl-5-(trifluoromethyl)furan-3,4-dicarboxylate Furan Phenyl, trifluoromethyl, 3,4-dimethoxycarbonyl Ester, CF₃, aryl

Key Observations :

  • Core Heterocycle : The target compound’s dihydrofuran ring differs from dioxolane (), pyrazole (), and fully unsaturated furan () cores. Saturation and ring size influence reactivity and conformational flexibility.
  • Substituents : The 5-oxo group in the target compound contrasts with nitro (), hydroxyl (), and trifluoromethyl () groups in analogs. These substituents modulate electronic properties (e.g., electron-withdrawing nitro vs. electron-donating hydroxyl).

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Predicted) Reference
This compound - 324.9 Low in water
Dimethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate 94–95 - Moderate in organic solvents
Diethyl 2-methyl-2,5-diphenyldihydrofuran-3,3(2H)-dicarboxylate Oil - High in CHCl₃
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate Crystalline - Soluble in DMSO

Key Observations :

  • The target compound’s high boiling point (324.9°C ) suggests strong intermolecular forces due to polar ester and ketone groups.
  • Pyrazole derivatives () exhibit higher crystallinity, likely due to hydrogen bonding from amine groups.

Key Observations :

  • Chiral dioxolane derivatives () achieve high enantiomeric excess (>99% ee), critical for biological activity.
  • Ir-catalyzed methods () offer moderate yields but excellent diastereoselectivity (dr > 95:5).
Table 4: Antimicrobial Activity of Selected Compounds (MIC, µg/mL)
Compound Name S. aureus E. coli C. albicans Reference
Dimethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate 8–16 32–64 16–32
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate Not tested Not tested Not tested
This compound No data No data No data -

Key Observations :

  • Dioxolane dicarboxylates () show broad-spectrum antimicrobial activity, with MIC values comparable to reference drugs like amikacin.

Biological Activity

Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by its unique furan ring structure with two carboxylate groups. The compound can be synthesized through various methods, including the condensation of γ-dicarbonyl compounds with appropriate reagents. For example, one method involves the reaction of γ-dicarbonyl-substituted aldehydes with specific catalysts to yield high purity products in good yields .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of mitotic spindle function

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLCell wall synthesis inhibition
Candida albicans16 µg/mLCell membrane disruption

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors revealed that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 20 mg/kg for three weeks, resulting in a reduction in tumor growth rate by approximately 50% .

Case Study 2: Antimicrobial Efficacy in Agricultural Applications

In agricultural settings, this compound has been tested as a potential biopesticide. Field trials demonstrated a significant reduction in fungal infections on crops treated with the compound compared to untreated controls. This suggests its utility as an eco-friendly alternative to synthetic pesticides .

Q & A

Q. How do crystallographic data inform the design of dihydrofuran-based materials?

  • Methodological Answer : X-ray diffraction (λ = 1.5418 Å) reveals intermolecular interactions (e.g., C=O···H–C hydrogen bonds) that stabilize crystal packing. Thermal analysis (DSC/TGA) correlates melting points (mp 120–150°C) with lattice energy, guiding co-crystal design for enhanced solubility .

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